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Compound of Interest

Compound Name: 6-Chlorobenzo[d]isoxazol-5-ol
CAS No.: 184766-64-1
Cat. No.: B071657
Get Quote
. J

Technical Comparison Guide: 6-
Chlorobenzo[d]isoxazol-5-0l[1]
Executive Summary: The "5-Hydroxy" Niche

While the benzisoxazole scaffold is ubiquitous in medicinal chemistry (most notably in the
antipsychotics Risperidone and Paliperidone), the vast majority of commercial libraries focus on
functionalization at the 3-position.[1]

6-Chlorobenzo[d]isoxazol-5-ol represents a distinct "orthogonal” scaffold.[1] Unlike the 3-
substituted variants which often rely on the reactivity of the isoxazole nitrogen or the 3-carbon,
the 5-ol motif offers a phenolic handle for etherification, allowing for the extension of the
molecule into new chemical space (Solvent Accessible Surface Area) while retaining the core
privileged heterocycle.[1]

Primary Application: Synthesis of novel Hsp90 inhibitors, D2/5-HT2A dual ligands, and scaffold
morphing via N-O bond cleavage.[1]
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Comparative Analysis: Product vs. Reference
Standards

We compare 6-Chlorobenzo[d]isoxazol-5-ol against two primary reference standards
representing the "Gold Standard" of bioactivity and the "Positional Isomer" for chemical
reactivity.[1]

Reference Compound A: 6-Fluoro-3-(4-piperidinyl)-1,2-
benzisoxazole[1]

e Role: The "Bioactive Standard" (Risperidone intermediate).[1]
o Comparison:

o Electronic Effects (Cl vs. F): The 6-Chloro substituent in the target compound is less
electronegative but significantly more lipophilic (1t = 0.[1]71) than the 6-Fluoro substituent
(rt = 0.[1]14) in the reference. This increases the LogP, potentially improving blood-brain
barrier (BBB) penetration but increasing nonspecific binding.[1]

o Metabolic Stability: The C-F bond is generally more resistant to oxidative metabolism.[1]
However, the 6-Cl moiety blocks the para-position relative to the 5-OH, effectively
preventing Phase | metabolic oxidation at the reactive 6-position, forcing metabolism
towards Phase Il conjugation (glucuronidation) of the 5-OH.[1]

Reference Compound B: 6-Chlorobenzo[d]isoxazol-3-
ol[1][2]

e Role: The "Positional Isomer" (CAS 61977-29-5).[1]
o Comparison:

o Tautomerism (Critical Distinction): The 3-ol reference exists in a tautomeric equilibrium
with 6-chlorobenzol[d]isoxazol-3(2H)-one.[1] This makes O-alkylation difficult to control (N-
vs O-alkylation competition).[1]
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o The 5-ol Advantage: 6-Chlorobenzo[d]isoxazol-5-ol cannot tautomerize to a keto-form.

[1] It behaves as a true phenol.[1] This guarantees 100% regioselectivity during O-

alkylation reactions, eliminating the purification steps required to separate N-alkylated

byproducts common with 3-ol scaffolds.[1]

Summary Data Table

Ref A: 6-Fluoro-3-

Ref B: 6-

Feature Chlorobenzo[d]isoxa o Chlorobenzo[d]isoxa

(piperidinyl)...
zol-5-ol zol-3-ol
CAS 184766-64-1 84163-13-3 61977-29-5
] ) 3-Piperidine (Basic 3-OH / 3-Oxo

Primary Handle 5-OH (Phenolic) ) ]
Amine) (Tautomeric)

pKa (Predicted) ~7.8 (Acidic Phenol) ~9.0 (Piperidine NH) ~6.5 (Enolic OH)

Moderate (LogP ~2.

Lipophilicity 1) Low (LogP ~1.[1][2]5) Moderate (LogP ~2.1)
o ] ) Amide Coupling / N- ) )
Reactivity Exclusive O-Alkylation ] Mixed N/O-Alkylation
Alkylation
Metabolic Risk Glucuronidation (High)  N-Dealkylation Ring Opening

Decision Matrix: Scaffold Selection

Use the following logic flow to determine if the 5-ol scaffold is the correct starting material for

your campaign.
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Select Benzisoxazole Scaffold

Target Binding Mode?

Phenolic Interaction \Hydrophobic Pocket

H-Bond Donor Needed? Increase Lipophilicity?

Yes (3-OH/NH) \ Yes (5-OH) /High (Cl substituent) \Low (F substituent)

Use Ref B:
3-ol / 3-one
(Zonisamide-like)

Use Ref A:

Use Product:

6-Chlorobenzo[d]isoxazol-5-ol SR E Ty

(Risperidone-like)

J v

Mixed N/O Alkylation Exclusive O-Alkylation

Click to download full resolution via product page

Figure 1: Decision matrix for selecting benzisoxazole building blocks based on medicinal
chemistry requirements.

Experimental Protocols
Protocol A: Regioselective O-Alkylation of the 5-OH

Objective: To demonstrate the clean reactivity of the 5-ol compared to the ambiguous reactivity

of 3-ol isomers. Rationale: The 6-chloro substituent lowers the pKa of the 5-hydroxyl group via

inductive effects, making it a better nucleophile than unsubstituted phenols under mild basic
conditions.[1]

Materials:
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6-Chlorobenzo[d]isoxazol-5-ol (1.0 eq)[1][3]

Propargyl bromide (1.2 eq) [Selected as a probe for "Click" chemistry utility][1]

Potassium Carbonate (

) (2.0 eq)[1]

DMF (Anhydrous)[1]

Step-by-Step Methodology:

Dissolution: Dissolve 100 mg of 6-Chlorobenzo[d]isoxazol-5-ol in 2.0 mL of anhydrous
DMF in a dried round-bottom flask under Nitrogen.

e Deprotonation: Add

(anhydrous) in one portion. Stir at room temperature for 15 minutes. Observation: The
solution should turn slightly yellow, indicating phenoxide formation.[1]

» Addition: Add propargyl bromide dropwise via syringe.
» Reaction: Stir at 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

o Validation Point: Unlike 3-ol isomers, you will observe a single spot formation (O-alkylated
product).[1] Absence of a lower Rf spot confirms no N-alkylation occurred.[1]

o Workup: Pour into ice water (20 mL). The product will precipitate.[1] Filter and wash with cold
water.[1]

 Yield Expectation: >90% isolated yield.

Protocol B: Reductive Ring Cleavage (Scaffold
Morphing)
Objective: To access 2-hydroxy-4-chloro-5-hydroxy-benzamidine derivatives (masked

salicylamides).[1] Rationale: The N-O bond of the isoxazole is labile to reduction.[1] This
transforms the rigid heterocycle into a flexible, poly-functionalized linker.[1]
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Methodology:

Dissolve the O-alkylated intermediate (from Protocol A) in Ethanol.

Add Raney Nickel (10% w/w) and Hydrazine Hydrate (5 eq).

Reflux for 2 hours.

Result: Cleavage of the isoxazole ring to yield the substituted o-hydroxy-amidine.[1]

Scientific Validation & Causality

Why the 6-Chloro-5-ol substitution matters: In many kinase inhibitors (e.g., Hsp90 inhibitors like
Ganetespib), the resorcinol moiety (1,3-dihydroxybenzene) is critical for binding to the ATP
pocket.[1]

e The Problem: Resorcinols are rapidly glucuronidated (Phase Il metabolism).[1]

e The Solution: The 6-Chlorobenzo[d]isoxazol-5-ol scaffold mimics the electronics of a
resorcinol ring but "masks" one of the hydroxyls within the isoxazole ring (the N-O bond acts
as a bioisostere for the second -OH).[1]

e The 6-Cl Effect: The chlorine atom fills the hydrophobic pocket often found adjacent to the
ATP binding site, a role often played by the isopropyl group in standard resorcinol inhibitors,
but with higher metabolic stability.[1]

Self-Validating Protocol Check: When performing Protocol A, if you observe multiple spots on
TLC, check your starting material purity. The 5-ol isomer should never yield N-alkylated
byproducts under carbonate conditions.[1] If N-alkylation is observed, your starting material is
likely contaminated with the 3-ol isomer.[1]

References
e Chemical Identity & Properties

o PubChem Compound Summary for CID 3714169 (5-chlorobenzo[d]isoxazol-3-ol). Note:
Used for structural comparison of the positional isomer.[1]
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o [1]
* Benzisoxazole Scaffold Utility

o Advances in isoxazole chemistry and their role in drug discovery.[1][4][5][6][7][8] (2025).[1]
[51[71[9][10] Explores the biological activity and synthetic utility of isoxazole derivatives.

o [1]

o Commercial Availability & CAS Verification

o 6-Chlorobenzo[d]isoxazol-5-ol (CAS 184766-64-1) listing.[1][3][11]

o [1]

+ Reference Compound (Risperidone Intermediate)

o 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (CAS 84163-13-3).[1]

o [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [6-Chlorobenzo[d]isoxazol-5-ol versus commercially
available reference compounds]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b071657/docs#6-chlorobenzo-d-isoxazol-5-ol-versus-
commercially-available-reference-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071657?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

